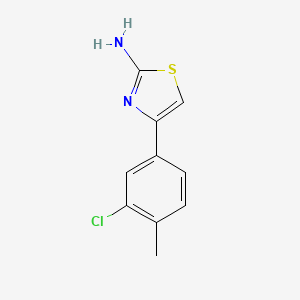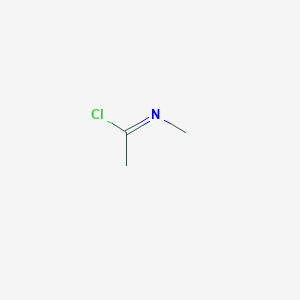
N-methylethanecarbonimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylethanecarbonimidoyl chloride is an organic compound with the molecular formula C3H6ClN. It is a derivative of carbonimidoyl chloride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylethanecarbonimidoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methylformamide with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors. The process involves the continuous addition of N-methylformamide and thionyl chloride, followed by distillation to separate the desired product. The reaction is carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methylethanecarbonimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Hydrolysis: It hydrolyzes in the presence of water to form N-methylformamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Temperature: Most reactions occur at room temperature or under mild heating.
Major Products Formed
N-methylformamide: Formed through hydrolysis.
Substituted N-methylethanecarbonimidoyl derivatives: Formed through substitution reactions.
Scientific Research Applications
N-methylethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methylethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbon atom .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N-methylformamide: A precursor in the synthesis of N-methylethanecarbonimidoyl chloride.
N-methylthiocarbamoyl chloride: Contains a sulfur atom instead of an oxygen atom
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of a single methyl group on the nitrogen atom. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .
Properties
CAS No. |
996-25-8 |
|---|---|
Molecular Formula |
C3H6ClN |
Molecular Weight |
91.54 g/mol |
IUPAC Name |
N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3 |
InChI Key |
ZAYALXOCHCPYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


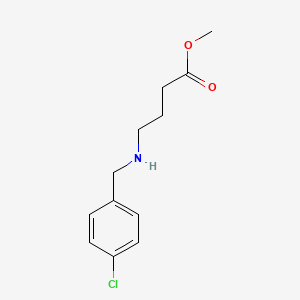
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)
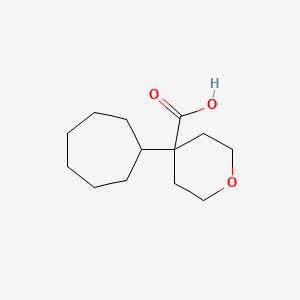
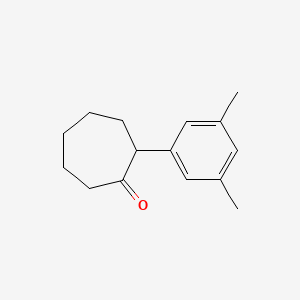
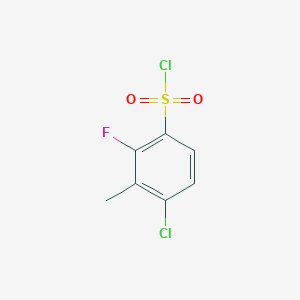
![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
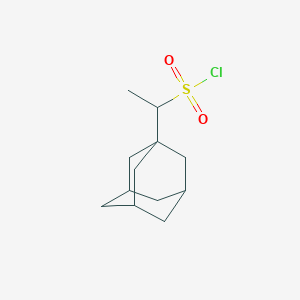
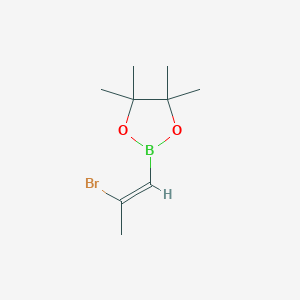
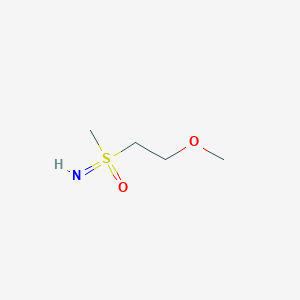
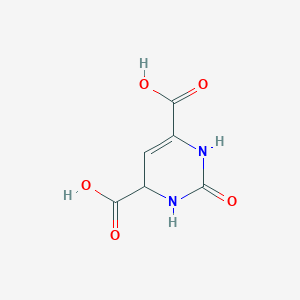
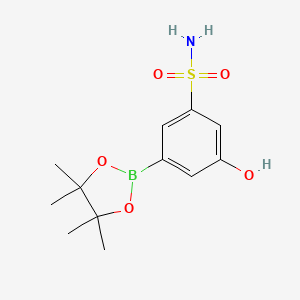
![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)
